Cas no 147489-06-3 (t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate)

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate structure
147489-06-3 structure
Product name:t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate
CAS No:147489-06-3
MF:C32H36FNO4
Molecular Weight:517.6310
MDL:MFCD12911897
CID:98222
PubChem ID:11060359

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Properties

Names and Identifiers

    • (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester
    • t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
    • (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dio...
    • (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4
    • 1,3-Dioxane-4-acetic acid, 6-[(1E)-2-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6S)-
    • Pitavastatin intermediate
    • Pitavstatin PB4
    • t-Butyl (3R,5S)
    • Pitavastatin Calcium Impurity F
    • 5-isopropylidenedioxy-6-heptenoate
    • quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
    • 5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3
    • t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-he
    • (3R,5S,E)-tert-butyl7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
    • t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-hepte
    • tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
    • Pitavastatin Impurity 7
    • (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-2,2-Dimethyl-1,3-dioxane-6-heptenoic acid 1,1-dimethylethyl ester
    • (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-
    • Tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-
    • Tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
    • AKOS015896430
    • J-008358
    • 147489-06-3
    • AS-19279
    • CS-0162282
    • MFCD12911897
    • t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoa
    • C72808
    • SCHEMBL31563
    • t-Butyl(3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
    • AMY4158
    • T-Butyl (3R
    • -7-[2-cyclopropyl-4-(4-fluorophenyl)
    • 1,3-Dioxane-4-acetic acid, 6-[2-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, [4R-[4a,6a(E)]]-; (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-ylacetic acid 1,1-dimethylethyl ester
    • t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate
    • MDL: MFCD12911897
    • Inchi: 1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3/b17-16+/t23-,24-/m1/s1
    • InChIKey: GTJPCLUSFUIHTP-KAAYJFPCSA-N
    • SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C1C2=C([H])C([H])=C([H])C([H])=C2N=C(C=1/C(/[H])=C(\[H])/[C@]1([H])C([H])([H])[C@]([H])(C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])O1)C1([H])C([H])([H])C1([H])[H]

Computed Properties

  • Exact Mass: 517.262837g/mol
  • Surface Charge: 0
  • XLogP3: 6.4
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 8
  • Exact Mass: 517.262837g/mol
  • Monoisotopic Mass: 517.262837g/mol
  • Topological Polar Surface Area: 57.6Ų
  • Heavy Atom Count: 38
  • Complexity: 841
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count: 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.184
  • Melting Point: 105-116°C
  • Boiling Point: 604.6°C at 760 mmHg
  • 闪点: 319.426°C
  • Refractive Index: 1.604
  • PSA: 57.65000
  • LogP: 7.57350
  • 比旋光度: 13.5° (c=1, CHCl3)

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Security Information

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B689830-250mg
t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
147489-06-3
250mg
$ 155.00 2023-09-08
Key Organics Ltd
AS-19279-1G
(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-2,2-Dimethyl-1,3-dioxane-6-heptenoic acid 1,1-dimethylethyl ester
147489-06-3 >98%
1g
£264.00 2025-02-08
Key Organics Ltd
AS-19279-10G
(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-2,2-Dimethyl-1,3-dioxane-6-heptenoic acid 1,1-dimethylethyl ester
147489-06-3 >98%
10g
£747.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ509-200mg
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate
147489-06-3 95+%
200mg
273.0CNY 2021-08-04
Ambeed
A405187-5g
t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
147489-06-3 95%
5g
$23.0 2025-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T59370-5g
t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
147489-06-3 95%
5g
¥97.0 2024-07-18
eNovation Chemicals LLC
D633043-5g
(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester
147489-06-3 97%
5g
$320 2024-06-05
eNovation Chemicals LLC
D633043-25g
(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester
147489-06-3 97%
25g
$960 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ509-5g
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate
147489-06-3 95+%
5g
1549CNY 2021-05-08
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1818529431-250mg
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate
147489-06-3
250mg
¥ 104.0 2024-07-19

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → rt; overnight, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis of pitavastatin calcium
Cai, Zhengyan; Zhou, Weicheng, Zhongguo Yiyao Gongye Zazhi, 2007, 38(3), 177-180

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Raw materials

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Preparation Products

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Literature

Additional information on t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate

Comprehensive Overview of t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate (CAS No. 147489-06-3)

The compound t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate (CAS No. 147489-06-3) is a highly specialized chiral intermediate with significant applications in pharmaceutical research and development. Its complex structure, featuring a quinoline core and fluorophenyl moiety, makes it a valuable building block for synthesizing bioactive molecules. Researchers often explore its potential in asymmetric synthesis and drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for chiral compounds like t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate has surged due to their role in developing precision medicines. The fluorine substitution in its structure enhances metabolic stability, a key consideration in modern pharmacokinetic optimization. This aligns with the growing interest in fluorinated pharmaceuticals, a trending topic in medicinal chemistry forums and academic discussions.

The isopropylidenedioxy and t-butyl ester groups in this compound provide unique steric protection during synthetic processes, making it a preferred choice for multi-step reactions. Its CAS No. 147489-06-3 is frequently searched in chemical databases by professionals investigating heterocyclic compounds or quinoline derivatives. The compound's R/S configuration also attracts attention from researchers working on stereoselective catalysis, a hot topic in green chemistry initiatives.

From a synthetic methodology perspective, this compound exemplifies the convergence of protecting group strategies and conjugate addition techniques. Its heptenoate side chain offers versatility for further functionalization, addressing common challenges in molecular complexity construction. These attributes make it relevant to current discussions about atom economy and step-efficient synthesis in peer-reviewed journals.

Analytical characterization of t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate typically involves advanced techniques like chiral HPLC and NMR spectroscopy, reflecting the compound's importance in quality control protocols. The presence of both cyclic and acyclic elements in its structure presents interesting case studies for conformational analysis, a subject of increasing interest in computational chemistry circles.

In the context of intellectual property landscapes, compounds with such specific stereochemistry often appear in patents related to kinase inhibitors or anti-inflammatory agents. The cyclopropyl-quinoline segment particularly draws attention from investigators studying structure-activity relationships (SAR) in drug design. This connects to frequent queries about bioisosteric replacement strategies in pharmaceutical search engines.

The stability profile of CAS No. 147489-06-3 under various storage conditions is another practical consideration for laboratory technicians. Proper handling of its ester and acetal functionalities requires understanding of hydrolysis sensitivity, a common discussion point in process chemistry communities. These operational aspects complement the compound's scientific significance with practical relevance.

Emerging trends in continuous flow chemistry have renewed interest in such structurally complex intermediates, as they serve as test cases for automated synthesis platforms. The compound's multiple stereocenters make it particularly valuable for evaluating new asymmetric induction methods, addressing a persistent challenge in organic synthesis methodologies.

From a commercial perspective, the availability of t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate through custom synthesis providers reflects its niche but important position in the fine chemicals market. Its pricing and scale-up feasibility are frequent topics in procurement discussions among pharmaceutical developers.

In conclusion, CAS No. 147489-06-3 represents a fascinating intersection of structural complexity, synthetic utility, and pharmaceutical potential. Its study contributes to several cutting-edge areas of chemical research while addressing practical considerations in process development. As the field advances, this compound will likely maintain its relevance in both academic and industrial settings.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:147489-06-3)(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester
sfd2852
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:147489-06-3)(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester
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